Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate
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Overview
Description
Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2-methylazetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl 3-oxo-2-methylazetidine-1-carboxylate.
Reduction: Benzyl 3-hydroxy-2-methylazetidine-1-methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Material Science: It may be used in the preparation of novel materials with unique properties due to its azetidine ring structure.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The azetidine ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxy-2-methylazetidine-1-carboxylate: Similar in structure but with different stereochemistry.
Ethyl 3-hydroxy-2-methylazetidine-1-carboxylate: Similar compound with an ethyl group instead of a benzyl group.
Methyl 3-hydroxy-2-methylazetidine-1-carboxylate: Similar compound with a methyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3 |
InChI Key |
RRBGNZSVKCRDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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